12,13-DiHOME

説明

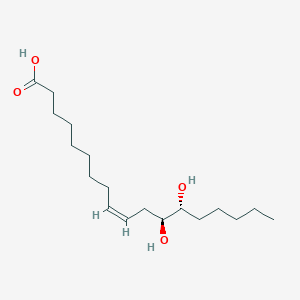

Structure

3D Structure

特性

IUPAC Name |

(Z)-12,13-dihydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSLTKIXAJTQGA-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C(C/C=C\CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273775 | |

| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263399-35-5 | |

| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263399-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of 12,13-DiHOME

For Researchers, Scientists, and Drug Development Professionals

Abstract

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule derived from the metabolism of linoleic acid. It has garnered significant attention in the scientific community for its role as a lipokine, particularly in the activation of brown adipose tissue (BAT) and the regulation of fatty acid metabolism. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and an examination of its biosynthetic pathway and key signaling mechanisms. The document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of this intriguing molecule.

Chemical Structure and Physicochemical Properties

This compound is an 18-carbon unsaturated fatty acid with two hydroxyl groups located at the 12th and 13th carbon positions and a cis double bond at the 9th carbon position.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₄ | [2] |

| Molecular Weight | 314.46 g/mol | [3] |

| IUPAC Name | (9Z)-12,13-dihydroxyoctadec-9-enoic acid | [2] |

| Synonyms | 12,13-DHOME, Isoleukotoxin diol | [3][4] |

| CAS Number | 263399-35-5 | [3] |

| Heavy Atom Count | 22 | |

| Rotatable Bond Count | 15 | |

| Topological Polar Surface Area | 77.76 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 |

Stereoisomers of this compound

The presence of two chiral centers at carbons 12 and 13 gives rise to four possible stereoisomers of this compound. These stereoisomers can be classified into two pairs of enantiomers: the threo pair and the erythro pair.

The threo diastereomers have the hydroxyl groups on opposite sides in a Fischer projection, corresponding to the (12R, 13S) and (12S, 13R) configurations. The erythro diastereomers have the hydroxyl groups on the same side in a Fischer projection, which corresponds to the (12R, 13R) and (12S, 13S) configurations.

Below are the structural representations of the four stereoisomers of this compound.

Caption: Fischer projections of the four stereoisomers of this compound.

Biosynthesis of this compound

This compound is an endogenous metabolite of linoleic acid, an essential omega-6 fatty acid. The biosynthetic pathway involves a two-step enzymatic process.

-

Epoxidation: Linoleic acid is first converted to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.[5]

-

Hydrolysis: The epoxide ring of 12,13-EpOME is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, this compound.[5]

This pathway is a key target for pharmacological intervention, as inhibition of sEH can modulate the levels of this compound and its precursor 12,13-EpOME, which may have different biological activities.

Caption: Biosynthetic pathway of this compound from linoleic acid.

Biological Activity and Signaling Pathways

This compound has emerged as a significant signaling molecule, particularly in the context of energy metabolism and thermogenesis. It is recognized as a lipokine that is released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[6][7][8]

The primary mechanism of action of this compound involves the stimulation of fatty acid uptake in brown adipocytes. It achieves this by promoting the translocation of fatty acid transporters, specifically Fatty Acid Transport Protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane.[6][9] This increased availability of fatty acids as fuel enhances the thermogenic activity of BAT.

Recent studies suggest that the signaling cascade initiated by this compound may involve a Gq-protein coupled receptor, leading to an increase in intracellular calcium levels.[10] Furthermore, in cardiac muscle, the effects of this compound have been linked to the nitric oxide synthase 1 (NOS1) and ryanodine receptor (RyR) pathway.[5][11]

Caption: Proposed signaling pathway of this compound in brown adipocytes.

Experimental Protocols

Representative Protocol for the Chiral Separation of Dihydroxy Fatty Acids by HPLC

Materials:

-

Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Sample of mixed this compound isomers dissolved in a suitable solvent (e.g., ethanol or methanol)

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90% A, 10% B) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved this compound sample onto the column.

-

Gradient Elution: Program a linear gradient to increase the percentage of Mobile Phase B over a set period (e.g., from 10% B to 90% B over 30 minutes). The optimal gradient will need to be determined empirically to achieve the best separation of the four stereoisomers.

-

Mass Spectrometric Detection: Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound in negative ion mode ([M-H]⁻ at m/z 313.2). Use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity by monitoring characteristic fragment ions.

-

Data Analysis: The four stereoisomers should elute at different retention times, allowing for their individual identification and quantification. The elution order will depend on the specific chiral stationary phase used.

Caption: Workflow for the chiral separation of this compound stereoisomers.

Conclusion and Future Directions

This compound is a multifaceted signaling lipid with significant potential as a therapeutic target for metabolic diseases. Its role in activating brown adipose tissue and enhancing fatty acid metabolism has been well-established. However, several key areas require further investigation to fully elucidate its biological functions and therapeutic utility.

A critical next step is the development of robust methods for the stereoselective synthesis and separation of the four individual isomers of this compound. This will enable a detailed investigation into the specific biological activities of each stereoisomer, as it is likely that they possess different potencies and potentially even different biological functions.

Furthermore, the identification of the specific cell surface receptor(s) for this compound is a high-priority research goal. Elucidating the complete signaling cascade, from receptor binding to the downstream effects on gene expression and cellular metabolism, will provide a more comprehensive understanding of its mechanism of action and open new avenues for the development of targeted therapeutics.

References

- 1. This compound as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H34O4 | CID 10236635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. threo-12,13-Dihydroxy-9(Z)-octadecenoic acid | CymitQuimica [cymitquimica.com]

- 5. A novel endocrine role for the BAT-released lipokine this compound to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpgbio.com [bpgbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. metabolomics.se [metabolomics.se]

The Sequential Roles of Cytochrome P450 and Soluble Epoxide Hydrolase in the Synthesis of the Lipokine 12,13-DiHOME: A Technical Guide

For Immediate Release

This technical guide provides an in-depth examination of the enzymatic pathway responsible for the synthesis of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a recently identified lipokine with significant roles in metabolic regulation. The synthesis of this compound is a two-step process initiated by cytochrome P450 (CYP) enzymes and completed by soluble epoxide hydrolase (sEH), converting the dietary polyunsaturated fatty acid, linoleic acid, into a potent signaling molecule. This document is intended for researchers, scientists, and drug development professionals investigating metabolic diseases, brown adipose tissue (BAT) activation, and novel therapeutic targets.

The Biosynthetic Pathway of this compound

The conversion of linoleic acid (LA), the most abundant polyunsaturated fatty acid in the Western diet, into this compound is a sequential enzymatic cascade.[1][2][3] First, CYP monooxygenases metabolize LA to form an epoxide intermediate, 12,13-epoxyoctadecenoic acid (12,13-EpOME), also known as isoleukotoxin.[1][4] Subsequently, the sEH enzyme hydrolyzes the epoxide ring of 12,13-EpOME to produce the vicinal diol, this compound.[1][4][5] This pathway is a key source of bioactive lipid mediators that regulate various physiological processes.[1]

Key Enzymes in the Synthesis Pathway

2.1 Cytochrome P450 (CYP) Isoforms The initial and rate-limiting step of epoxidation is catalyzed by a specific set of CYP enzymes. The primary isoforms responsible for converting linoleic acid into 12,13-EpOME are CYP2J2, CYP2C8, and CYP2C9.[1] Other inducible CYP isoforms, such as CYP1A1, can also contribute to the generation of these epoxy fatty acids under specific conditions.[1] These enzymes are crucial in producing the substrate necessary for the final step in this compound synthesis.

2.2 Soluble Epoxide Hydrolase (sEH) The hydrolysis of the epoxide intermediate 12,13-EpOME is catalyzed by soluble epoxide hydrolase (sEH).[1][5] This conversion is critical, as the resulting diol, this compound, is the primary bioactive molecule responsible for signaling.[1][6][7] In tissues central to metabolic regulation, such as brown and white adipose tissue, the major sEH isoforms are encoded by the Ephx1 and Ephx2 genes.[5][8][9] The expression and activity of these sEH isoforms are tightly regulated by physiological stimuli like cold exposure and exercise, directly influencing the production rate of this compound.[5][8]

Quantitative Data on this compound Synthesis and Regulation

The synthesis of this compound is dynamically regulated by physiological conditions known to increase energy expenditure. Cold exposure and exercise have been shown to significantly increase circulating levels of this compound, which correlates with the upregulation of the biosynthetic enzymes in brown adipose tissue (BAT).[5][8][10]

Table 1: Regulation of this compound Levels by Physiological Stimuli

| Model | Condition | Tissue/Fluid | Change in this compound | Reference |

|---|---|---|---|---|

| Human | Acute Cold Exposure | Plasma | Significant Increase | [5] |

| Mouse | Acute Cold Exposure (1 hr @ 4°C) | Serum | ~2.5-fold increase vs. control | [5] |

| Mouse | Norepinephrine (NE) Treatment (30 min) | Serum | ~2-fold increase vs. control | [5] |

| Mouse | Chronic Cold Exposure (7 days @ 4°C) | Serum | Pronounced Increase (males) | [5] |

| Mouse | Single Bout of Exercise | Serum | Significant Increase | [8] |

| Mouse | Chronic Exercise Training | Serum | Significant Increase |[8] |

Table 2: Regulation of Key sEH Enzyme Expression in Mouse Brown Adipose Tissue (BAT)

| Condition | Gene | Change in mRNA Expression | Reference |

|---|---|---|---|

| Acute Cold Exposure (1 hr) | Ephx2 | ~14-fold increase | [5] |

| Chronic Cold Exposure (7 days) | Ephx1 | Significant Increase | [5] |

| Chronic Cold Exposure (7 days) | Ephx2 | Significant Increase | [5] |

| Single Bout of Exercise | Ephx1 | Significant Increase | [8] |

| Single Bout of Exercise | Ephx2 | No Change |[8] |

Experimental Protocols

4.1 Quantification of this compound by LC-MS/MS The quantification of this compound in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

I. Objective: To accurately measure the concentration of this compound in plasma or serum.

II. Materials:

-

Biological sample (e.g., plasma, serum)

-

Internal Standard: this compound-d4[11]

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic Acid

-

Solid-Phase Extraction (SPE) cartridges

III. Methodology:

-

Sample Preparation: Thaw biological samples on ice.

-

Internal Standard Spiking: Add a known concentration of the deuterated internal standard (this compound-d4) to each sample to correct for extraction loss and matrix effects.[11]

-

Protein Precipitation & Lipid Extraction: Add ice-cold methanol or acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate. Collect the supernatant containing the lipids.

-

Solid-Phase Extraction (SPE): Further purify and concentrate the lipid fraction using SPE cartridges. Elute the oxylipins with an appropriate solvent mixture.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the this compound-d4 internal standard.

-

-

Quantification: Construct a calibration curve using known concentrations of a this compound analytical standard.[11] Calculate the concentration of this compound in the samples by comparing its peak area ratio to the internal standard against the calibration curve.

Downstream Signaling and Function

Upon its synthesis and release, primarily from BAT, this compound acts as a lipokine to stimulate fatty acid (FA) uptake in brown adipocytes and skeletal muscle.[5][9][12] Mechanistically, this compound promotes the translocation of fatty acid transporters, specifically FATP1 and CD36, to the cell membrane.[5][12] This increased transporter presence at the cell surface enhances the uptake of circulating fatty acids, providing fuel for metabolic processes like thermogenesis.[5]

Conclusion

The synthesis of this compound is a precisely controlled enzymatic process that is fundamental to its role as a key metabolic regulator. Cytochrome P450 enzymes initiate the pathway by converting linoleic acid to the epoxide intermediate, 12,13-EpOME. Soluble epoxide hydrolase then completes the synthesis by hydrolyzing this intermediate to the active lipokine, this compound. The upregulation of this pathway, particularly sEH expression in brown adipose tissue during periods of high energy demand, highlights its importance in fuel partitioning and thermogenesis. Understanding the distinct roles and regulation of CYP and sEH enzymes offers promising avenues for the development of novel therapeutics targeting metabolic disorders.

References

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies [escholarship.org]

- 3. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel endocrine role for the BAT-released lipokine this compound to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Elevated this compound level in maternal and umbilical cord blood complicated with preeclampsia [frontiersin.org]

- 12. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue [dash.harvard.edu]

Whitepaper: 12,13-DiHOME as a Signaling Lipokine in Metabolic Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is an oxidized linoleic acid-derived lipid mediator, or lipokine, that has emerged as a critical signaling molecule in systemic energy metabolism.[1][2][3] Primarily released from brown adipose tissue (BAT) in response to physiological stimuli such as cold exposure and exercise, this compound acts on key metabolic tissues, including BAT, skeletal muscle, and the heart, to enhance fatty acid uptake and utilization.[1][4][5][6] Mechanistically, it promotes the translocation of fatty acid transporters to the cell membrane.[4][7][8] Studies in both rodents and humans have linked circulating this compound levels to improved metabolic health markers, including negative correlations with body mass index (BMI), insulin resistance, and circulating triglycerides.[4][9][10] This whitepaper provides a comprehensive technical overview of the biosynthesis, signaling mechanisms, and metabolic effects of this compound, summarizing key quantitative data and experimental protocols to facilitate further research and therapeutic development.

Introduction

Lipokines are a class of bioactive lipids released from adipose tissue that act as signaling molecules to regulate systemic metabolism.[1][3][11] Unlike traditional adipokines (protein hormones), these lipid mediators represent a nuanced layer of intercellular communication. This compound has recently gained prominence as a significant lipokine, particularly for its role in the metabolic benefits associated with BAT activation.[3][12] It is produced from the abundant dietary polyunsaturated fatty acid, linoleic acid, and its circulating levels are dynamically regulated by physiological energy demands.[11][12] This document synthesizes the current understanding of this compound, focusing on its function as an endocrine signaling molecule that orchestrates fuel partitioning and utilization.

Biosynthesis and Regulation of this compound

The production of this compound is a two-step enzymatic process initiated from linoleic acid. First, cytochrome P450 enzymes convert linoleic acid into the epoxide intermediate 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME).[13] Subsequently, soluble epoxide hydrolases (sEH), primarily the isoforms Ephx1 and Ephx2, catalyze the hydration of 12,13-epOME to form the stable diol, this compound.[1][5][13]

Key Regulatory Factors:

-

Stimuli: The primary physiological stimuli for this compound production are cold exposure and physical exercise.[1][2][4][14] Both acute and chronic exposure to these stimuli lead to significant increases in circulating this compound levels in both mice and humans.[1][4]

-

Tissue Source: Brown adipose tissue (BAT) has been identified as the principal tissue source for the increase in circulating this compound in response to cold and exercise.[1][2][8] Surgical removal of interscapular BAT in mice negates the exercise-induced rise in this lipokine.[1] Cold exposure specifically upregulates the expression of sEH enzymes (Ephx1 and Ephx2) in BAT.[4][6]

Signaling Pathways and Mechanism of Action

This compound exerts its effects on target tissues primarily by enhancing fatty acid (FA) transport and metabolism. It functions in an autocrine/paracrine manner within BAT and as an endocrine factor on distant tissues like skeletal and cardiac muscle.[5][6]

3.1. Fatty Acid Transporter Translocation

The core mechanism of this compound action is the promotion of fatty acid transporter translocation from intracellular stores to the plasma membrane.[4][7]

-

Target Transporters: The key transporters identified are CD36 (Cluster of Differentiation 36) and FATP1 (Fatty Acid Transport Protein 1).[4][7][8]

-

Tissue-Specific Effects:

-

Brown Adipose Tissue: In brown adipocytes, this compound stimulates the uptake of FAs to fuel non-shivering thermogenesis.[4][7][8]

-

Skeletal Muscle: In C2C12 myotubes and in vivo mouse models, this compound increases FA uptake and oxidation, providing fuel during exercise, but does not affect glucose uptake.[1]

-

Cardiomyocytes: this compound directly increases FA uptake in isolated cardiomyocytes.[5]

-

3.2. Downstream Signaling

While the precise receptor for this compound remains to be fully elucidated, recent evidence points towards a G-protein coupled receptor-mediated pathway.

-

Gq-Mediated Calcium Mobilization: Studies suggest that this compound-stimulated FA uptake in BAT is dependent on Gq-mediated intracellular calcium mobilization.[11]

-

NOS1 Pathway in Heart: In cardiomyocytes, the beneficial effects of this compound on mitochondrial respiration and cardiac hemodynamics are dependent on nitric oxide synthase 1 (NOS1).[5][13]

-

PPARγ Interaction: Due to its structural similarity to other lipid ligands, an interaction with PPARγ (peroxisome proliferator-activated receptor-gamma) has been proposed, particularly in the context of immune cell regulation, though its direct role in metabolic tissues is less clear.[15]

Quantitative Data on Metabolic Effects

The metabolic impact of this compound has been quantified in numerous human and animal studies. The following tables summarize these key findings.

Table 1: Circulating this compound Levels in Response to Stimuli

| Species | Stimulus | Duration | Fold/Percent Change in Plasma this compound | Reference |

|---|---|---|---|---|

| Human | Acute Exercise | Immediate Post | ~2-fold increase | [1] |

| Human | Cold Exposure | 1 hour at 14°C | Significant increase | [4][6] |

| Mouse | Acute Exercise | Immediate Post | Significant increase | [1] |

| Mouse | Cold Exposure | 1 hour at 4°C | ~2-fold increase | [4][6] |

| Mouse | Norepinephrine | 30 minutes | ~2-fold increase |[4] |

Table 2: Effects of this compound on Cellular and Systemic Metabolism

| Model System | Parameter Measured | Treatment/Condition | Result | Reference |

|---|---|---|---|---|

| C2C12 Myotubes | Fatty Acid Uptake | This compound | Significant increase | [1] |

| C2C12 Myotubes | Fatty Acid Oxidation | This compound | Significant increase | [1] |

| C2C12 Myotubes | Glucose Uptake | This compound | No effect | [1] |

| Mouse Skeletal Muscle | Fatty Acid Uptake | In vivo this compound injection | Increased | [1] |

| Brown Adipocytes | Fatty Acid Uptake | This compound | Marked increase | [4] |

| Cardiomyocytes | Fatty Acid Uptake | This compound | Significantly elevated | [5] |

| Cardiomyocytes | Mitochondrial Respiration | This compound | Increased basal OCR and maximal capacity | [5] |

| Mice | Cold Tolerance (4°C) | This compound injection (10 µg/kg) | Protected from body temperature decrease | [4] |

| Diet-Induced Obese Mice | Serum Triglycerides | Daily this compound for 2 weeks | Decreased |[4] |

Table 3: Correlation of Plasma this compound with Human Metabolic Traits

| Parameter | Correlation with this compound | Population | Reference |

|---|---|---|---|

| Body Mass Index (BMI) | Negative | Cohort of 55 individuals | [4][10] |

| HOMA-IR (Insulin Resistance) | Negative | Cohort of 55 individuals | [4] |

| Fasting Plasma Insulin | Negative | Large cross-sectional study (n=2248) | [9] |

| Circulating Triglycerides | Negative | Multiple studies | [4][9] |

| Total Fat Mass | Negative | Large cross-sectional study (n=2248) | [9][16] |

| Visceral Fat Mass | Negative | Large cross-sectional study (n=2248) | [9] |

| VO₂ peak | Positive | Active vs. Sedentary subjects | [1] |

| Cardiac Ejection Fraction | Positive | Patients with heart disease |[5][13] |

Key Experimental Protocols

Reproducible and robust methodologies are crucial for studying this compound. Below are summaries of core protocols cited in the literature.

5.1. Quantification of this compound by LC-MS/MS

-

Sample Preparation: Plasma or serum samples are subjected to solid-phase extraction (SPE) to isolate lipids.[17] An internal standard (e.g., deuterated this compound-d4) is added prior to extraction for accurate quantification.

-

Chromatography: Reversed-phase liquid chromatography (LC) is used to separate this compound from other lipid isomers.

-

Detection: Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) in negative ion mode to achieve high sensitivity and specificity.[4][9]

5.2. In Vivo Mouse Studies

-

Animal Models: C57BL/6 or CD-1 mice are commonly used.[1][5] Diet-induced obesity models are used to study therapeutic effects.[4]

-

Stimulation:

-

Intervention:

-

Acute Injection: this compound is administered via intravenous or intraperitoneal injection at doses around 1.5-10 µg/kg body weight to assess immediate effects on fuel uptake or cardiac function.[4][5]

-

BAT Removal (BATx): Surgical removal of the interscapular brown adipose tissue (iBAT) is performed to confirm it as the source of circulating this compound.[1]

-

5.3. In Vitro Fatty Acid Uptake Assays

-

Cell Culture:

-

Assay Methods:

-

Radiolabeled FA: Cells are incubated with this compound followed by the addition of a radiolabeled fatty acid (e.g., ³H-palmitate or ¹⁴C-oleic acid). After incubation, cells are washed and lysed, and intracellular radioactivity is measured by scintillation counting.[4]

-

Fluorescent Substrate (FFA-SS-Luc): A fatty acid-luciferin conjugate is used. Upon cellular uptake and intracellular cleavage, luciferin is released and can be measured in real-time in cells engineered to express luciferase, providing a dynamic measure of FA transport.[4][5]

-

Therapeutic Potential and Future Directions

The demonstrated effects of this compound on enhancing fatty acid utilization and its correlation with positive metabolic health position it as a promising therapeutic target.

-

Metabolic Diseases: By promoting the clearance of circulating triglycerides and enhancing fatty acid uptake into BAT and muscle, this compound or a functional analog could be developed as a treatment for hyperlipidemia, obesity, and insulin resistance.[4][7][10]

-

Cardiovascular Disease: The ability of this compound to improve cardiac hemodynamics and mitochondrial function suggests its potential in treating heart disease.[5][13] Circulating levels are lower in patients with heart disease, indicating it may be a biomarker and a therapeutic target.[5][13][18]

Future research should focus on:

-

Receptor Identification: Deorphanizing the specific cell surface receptor(s) for this compound is a critical next step to enable targeted drug development.

-

Pharmacokinetics and Stability: Understanding the metabolic stability and pharmacokinetic profile of this compound is essential for developing it as a drug.

-

Chronic Dosing Effects: While acute effects are well-documented, long-term studies are needed to assess the chronic benefits and potential side effects of elevating this compound levels.[19]

-

Human Interventional Studies: Translating findings from rodent models and human correlation studies into controlled clinical trials is necessary to validate its therapeutic efficacy.

Conclusion

This compound is a BAT-derived lipokine that functions as a key endocrine signal of energy demand. Released during exercise and cold exposure, it orchestrates fuel partitioning by driving fatty acid uptake into thermogenic and contractile tissues. Its mechanism of action involves the translocation of fatty acid transporters, and its circulating levels are strongly associated with improved metabolic and cardiovascular health. The comprehensive data summarized herein underscore the importance of this compound as a central node in metabolic regulation and highlight its significant potential as a novel therapeutic target for combating metabolic and cardiovascular diseases.

References

- 1. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel endocrine role for the BAT-released lipokine this compound to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cold and Exercise: Therapeutic Tools to Activate Brown Adipose Tissue and Combat Obesity [mdpi.com]

- 7. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue [dash.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. The proposed systemic thermogenic metabolites succinate and this compound are inversely associated with adiposity and related metabolic traits: evidence from a large human cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elevated faecal this compound concentration in neonates at high risk for asthma is produced by gut bacteria and impedes immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

The Physiological Role of 12,13-DiHOME in Thermogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown adipose tissue (BAT) and beige adipocytes are critical sites of non-shivering thermogenesis, playing a significant role in energy expenditure and metabolic homeostasis. The discovery of signaling lipids, or lipokines, that modulate the activity of these thermogenic tissues has opened new avenues for therapeutic interventions against metabolic disorders such as obesity and type 2 diabetes. Among these, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a linoleic acid-derived metabolite, has emerged as a key regulator of BAT-mediated thermogenesis. This technical guide provides an in-depth overview of the physiological role of this compound, its mechanism of action, the signaling pathways it governs, and the experimental methodologies used to elucidate its function.

Biosynthesis of this compound

This compound is synthesized from linoleic acid through a two-step enzymatic process. First, cytochrome P450 enzymes metabolize linoleic acid to form an epoxide, 12(13)-epoxyoctadecenoic acid (12,13-EpOME). Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to the corresponding diol, this compound[1]. The expression of sEH is notably increased in BAT upon cold exposure, leading to elevated production of this compound[1].

Physiological Role and Mechanism of Action

Cold exposure and exercise are potent physiological stimuli that increase the circulating levels of this compound[1][2]. This lipokine then acts as a signaling molecule to enhance thermogenesis, primarily by promoting the uptake of fatty acids into brown adipocytes[1][3]. Fatty acids are the primary fuel source for thermogenesis in BAT.

The principal mechanism by which this compound stimulates fatty acid uptake is by promoting the translocation of key fatty acid transporters, namely fatty acid transport protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane of brown adipocytes[1][3]. This increased cell surface presence of fatty acid transporters enhances the capacity of the brown adipocytes to sequester circulating fatty acids, thereby providing the necessary substrate for mitochondrial uncoupling and heat production, a process mediated by Uncoupling Protein 1 (UCP1). While this compound robustly stimulates fatty acid uptake and subsequent oxidation, its direct effect on UCP1 expression is less pronounced, suggesting its primary role is in fuel provision rather than direct transcriptional regulation of the thermogenic machinery[1]. Systemically, this leads to a reduction in circulating triglycerides and improved tolerance to cold[1].

Signaling Pathways

The precise signaling pathway through which this compound exerts its effects is an active area of investigation. However, current evidence points towards the involvement of a G-protein coupled receptor (GPCR) and subsequent intracellular calcium mobilization. The proposed signaling cascade is as follows:

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on Fatty Acid Uptake and Thermogenesis in Mice

| Parameter | Treatment Group | Result | Reference |

| Body Temperature Drop (at 4°C for 90 min) | Vehicle | ~2.5°C | --INVALID-LINK-- |

| This compound | ~1.5°C | --INVALID-LINK-- | |

| Respiratory Exchange Ratio (RER) | Vehicle | ~0.85 | --INVALID-LINK-- |

| This compound | ~0.75 | --INVALID-LINK-- | |

| Fatty Acid Uptake in BAT (in vivo) | Vehicle | Baseline | --INVALID-LINK-- |

| This compound | Significant Increase | --INVALID-LINK-- |

Table 2: In Vitro Effects of this compound on Brown Adipocytes

| Parameter | Concentration of this compound | Result | Reference |

| Fatty Acid Uptake | 1 µM | Marked Increase | --INVALID-LINK-- |

| Fatty Acid Oxidation | 1 µM | Trend towards increase (not statistically significant) | --INVALID-LINK-- |

| Basal Respiration | 1 µM | Increased | --INVALID-LINK-- |

Table 3: Correlation of Plasma this compound with Metabolic Parameters in Humans

| Parameter | Correlation with this compound | Significance (p-value) | Reference |

| Body Mass Index (BMI) | Negative | < 0.05 | --INVALID-LINK-- |

| Insulin Resistance (HOMA-IR) | Negative | < 0.05 | --INVALID-LINK-- |

| Fasting Plasma Insulin | Negative | < 0.05 | --INVALID-LINK-- |

| Fasting Plasma Glucose | Negative | < 0.05 | --INVALID-LINK-- |

| Circulating Triglycerides | Negative | < 0.05 | --INVALID-LINK-- |

Experimental Protocols

Lipidomics Analysis of this compound

This protocol outlines the general steps for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Plasma or serum samples are thawed on ice.

-

Tissue samples are homogenized in phosphate-buffered saline (PBS).

-

A known amount of a stable isotope-labeled internal standard (e.g., d4-12,13-DiHOME) is added to each sample for accurate quantification.

2. Lipid Extraction:

-

Lipids are extracted from the aqueous sample matrix using a biphasic solvent system, typically a chloroform/methanol mixture (Folch or Bligh-Dyer method).

-

The organic phase containing the lipids is collected and dried under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol).

-

The sample is injected into a liquid chromatography system equipped with a reversed-phase C18 column.

-

A gradient of aqueous and organic mobile phases is used to separate the lipids based on their hydrophobicity.

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is detected. The ratio of the endogenous this compound to the internal standard is used to calculate its concentration.

In Vitro Fatty Acid Uptake Assay in Brown Adipocytes

This protocol describes a method to measure fatty acid uptake in cultured brown adipocytes.

1. Cell Culture and Differentiation:

-

Immortalized brown preadipocytes are cultured to confluence in a suitable growth medium.

-

Differentiation into mature brown adipocytes is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist like rosiglitazone).

2. Fatty Acid Uptake Measurement:

-

Mature brown adipocytes are serum-starved for a few hours before the assay.

-

The cells are then incubated with a fatty acid uptake solution containing a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) or a radiolabeled fatty acid (e.g., [3H]palmitate) in the presence or absence of this compound.

-

After a defined incubation period, the uptake is stopped by washing the cells with ice-cold PBS.

-

For fluorescently labeled fatty acids, the fluorescence intensity of the cell lysate is measured using a plate reader.

-

For radiolabeled fatty acids, the cells are lysed, and the radioactivity is measured using a scintillation counter.

-

The amount of fatty acid uptake is normalized to the total protein content of the cells.

Conclusion and Future Directions

This compound has been firmly established as a beneficial lipokine that promotes thermogenesis by enhancing fatty acid uptake in brown adipose tissue. Its negative correlation with adverse metabolic parameters in humans underscores its therapeutic potential. While the core mechanism of action involving the translocation of fatty acid transporters is well-documented, further research is needed to fully delineate the upstream signaling components, including the definitive identification of its cognate receptor and the intricate details of the downstream signaling cascade. A deeper understanding of the regulation of its biosynthesis and the factors that influence its circulating levels will be crucial for the development of novel therapeutic strategies targeting the this compound pathway for the treatment of obesity and related metabolic diseases.

References

An In-depth Technical Guide to the Endogenous Production of 12,13-DiHOME in Response to Cold Exposure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cold-induced endogenous production of the lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). It covers the core signaling pathways, quantitative data from human and murine studies, and detailed experimental protocols relevant to its study.

Introduction: The Lipokine this compound

Brown adipose tissue (BAT) is a key site for non-shivering thermogenesis, a process critical for maintaining core body temperature during cold exposure.[1][2] This metabolic activity is fueled by the uptake and combustion of fatty acids and glucose. Recent research has identified BAT as an endocrine organ that secretes signaling molecules, termed "batokines," which have systemic effects on metabolism.[3]

One such critical lipokine is this compound, an oxidized metabolite of linoleic acid.[3][4] Circulating levels of this compound increase significantly in both humans and mice upon cold exposure.[1][4] This molecule has been shown to be a potent stimulator of BAT activity, acting in an autocrine and paracrine fashion to enhance fatty acid uptake into brown adipocytes, thereby providing fuel for thermogenesis.[4][5] Evidence suggests that BAT is the primary contributor to the rise in circulating this compound induced by cold.[3][6] Given its role in activating BAT and improving metabolic parameters, such as reducing circulating triglycerides, the this compound pathway represents a promising therapeutic target for metabolic disorders like obesity and type 2 diabetes.[3][4]

Signaling Pathways

The production and action of this compound involve a well-defined enzymatic cascade and a downstream mechanism that modulates cellular fuel uptake.

The synthesis of this compound is a two-step process initiated by the sympathetic nervous system's response to cold.

Cold exposure triggers the sympathetic nervous system, leading to the release of norepinephrine, which stimulates lipolysis in brown adipocytes.[4] This process releases fatty acids, including the essential fatty acid linoleic acid.[4] Linoleic acid is first oxidized by cytochrome P450 (Cyp) oxidases to form the epoxide 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME).[4] This intermediate is then rapidly hydrolyzed by soluble epoxide hydrolases (sEH), primarily the isoforms Ephx1 and Ephx2, to form the stable diol this compound.[4] Cold stimulation uniquely induces the expression of these enzymes in BAT, enhancing the production of this compound, which is subsequently secreted into circulation.[1][4]

This compound enhances fuel uptake in brown adipocytes by promoting the translocation of key fatty acid transporters to the cell surface.

Acting in an autocrine or paracrine manner, this compound binds to a putative receptor on the brown adipocyte surface.[4] Recent evidence suggests this signaling is dependent, at least in part, on Gq-mediated intracellular calcium mobilization. This signaling cascade promotes the translocation of the fatty acid transporters FATP1 and CD36 from intracellular vesicles to the plasma membrane.[1][4] The increased presence of these transporters on the cell surface enhances the capacity of the brown adipocyte to take up fatty acids from the circulation, providing essential fuel for thermogenesis.[4][5]

Quantitative Data Presentation

The following tables summarize the quantitative changes in this compound levels observed in response to cold exposure in human and murine models.

Table 1: Human Plasma this compound Concentration in Response to Acute Cold Exposure

| Condition | N | Plasma this compound (nM) | Fold Change | Reference |

|---|---|---|---|---|

| Baseline (Room Temp) | 55 | ~25-30 (estimated mean) | - | [4] |

| 1-hour Cold Exposure (14°C) | 10 | ~50-60 (estimated mean) | ~2x | [4] |

Note: Baseline values are estimated from graphical data across a cohort of 55 individuals. Cold exposure data is from a smaller cohort shown to respond to cold. The lipid was the only species that increased in all individuals measured.[4]

Table 2: Murine Serum this compound Concentration in Response to Cold and Sympathetic Stimulation

| Strain/Sex | Condition | N | Serum this compound (nM) | Fold Change | Reference |

|---|---|---|---|---|---|

| C57BL/6J Male | Control (Room Temp) | 6 | ~5 | - | [4] |

| C57BL/6J Male | Norepinephrine (30 min) | 6 | ~15 | ~3x | [4] |

| C57BL/6J Male | 1-hour Cold Exposure (4°C) | 5 | ~18 | ~3.6x | [4] |

| C57BL/6J Male | 1-week Cold Exposure (4°C) | - | - | Pronounced Increase | [4] |

| C57BL/6J Female | 11-day Cold Exposure (4°C) | - | - | Significant Increase | [4] |

Note: Values are approximated from published graphical data.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the production and function of this compound.

Murine Cold Exposure Protocol:

-

Animals: 8- to 12-week-old C57BL/6J mice are commonly used.[2][4]

-

Acclimation: Mice are individually housed and acclimated to a thermoneutral temperature of 30°C for at least one week to minimize basal BAT activity.[4]

-

Acute Cold Exposure: For acute studies, mice are transferred to a cold room or ventilated cooling unit maintained at 4°C for a duration of 1 to 4 hours.[4]

-

Chronic Cold Exposure: For chronic studies, mice are housed at 4-8°C for periods ranging from 72 hours to 2 weeks, with ad libitum access to food and water.[2][4]

-

Sympathetic Stimulation: To mimic cold-induced sympathetic activation, mice can be administered norepinephrine (NE). A single intraperitoneal (IP) injection of NE is often used, though doses can vary and require careful consideration due to potential adverse effects.[4][7] Alternatively, a continuous infusion via an osmotic minipump can provide more stable stimulation.[8]

-

Sample Collection: Following the exposure period, blood is collected via cardiac puncture or tail vein for serum/plasma analysis, and tissues (e.g., interscapular BAT, subcutaneous WAT) are rapidly dissected and flash-frozen.[4]

Human Cold Exposure Protocol:

-

Participants: Healthy volunteers are recruited and screened.

-

Procedure: Participants are exposed to a controlled cold environment, typically a room maintained at 14-16°C, for a period of 1 to 2 hours.[4][9] Subjects are often standardized to wear minimal clothing (e.g., shorts).

-

Sample Collection: Blood samples are drawn into EDTA tubes before and immediately after the cold exposure period to obtain plasma.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of this compound.[4]

-

Sample Preparation:

-

Homogenization (for tissue): Tissue samples are homogenized in a suitable buffer (e.g., 0.1x PBS) on ice.[4]

-

Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., this compound-d4) is added to the sample (100 µL serum or 1 mg tissue protein) to correct for sample loss during extraction and for matrix effects.[4]

-

Solid Phase Extraction (SPE): The sample is loaded onto a C18 SPE cartridge. Interfering substances are washed away, and the lipids are retained.

-

Elution: this compound and other lipids are eluted from the cartridge using an organic solvent like methanol or ethyl acetate.[4]

-

Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase (e.g., 1:1 methanol:water).[10]

-

-

LC-MS/MS Analysis:

-

Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate this compound from other lipids.[11]

-

Mass Spectrometry: The analyte is ionized (usually by electrospray ionization in negative mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure specificity and accurate quantification.

-

Quantification: A standard curve is generated using known concentrations of pure this compound, and the concentration in the unknown samples is calculated based on the area ratio of the analyte to the internal standard.[10]

-

This assay measures the rate at which cultured brown adipocytes take up fatty acids from the medium, often using a fluorescently-labeled fatty acid analog.

-

Cell Culture: Differentiate a suitable pre-adipocyte cell line (e.g., murine brown preadipocytes) into mature brown adipocytes in a multi-well plate (e.g., 12-well or 96-well).

-

Starvation: Prior to the assay, incubate cells in serum-free media for a defined period (e.g., 2 hours) to reduce intracellular fatty acid levels.[12]

-

Treatment: Treat the cells with this compound (e.g., 100 nM) or vehicle control for a specified time.

-

Uptake Measurement:

-

Prepare a loading buffer (e.g., HBSS) containing a fluorescent fatty acid analog (e.g., BODIPY-C12 or QBT Fatty Acid) and fatty-acid-free BSA.[12]

-

Aspirate the treatment medium and add the loading buffer to each well.

-

Immediately begin measuring fluorescence intensity over time using a plate reader set to the appropriate excitation/emission wavelengths and maintained at 37°C.[12]

-

The rate of increase in fluorescence inside the cells is proportional to the rate of fatty acid uptake.

-

This protocol is used to separate the plasma membrane from intracellular membranes and the cytosol to assess the abundance of FATP1 and CD36 at the cell surface via immunoblotting.

-

Cell Preparation: Treat cultured brown adipocytes with this compound or vehicle.

-

Homogenization:

-

Wash cells with ice-cold PBS and scrape them into a fractionation buffer (a hypotonic buffer containing protease and phosphatase inhibitors).[13]

-

Lyse the cells using a Dounce homogenizer or by passing them through a small-gauge needle.

-

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 700-1,000 x g for 5-10 min) to pellet nuclei and intact cells. The supernatant contains the cytosol and membranes.[13]

-

Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g for 10 min) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction, which contains plasma membranes and other light membranes. The supernatant is the cytosolic fraction.

-

-

Analysis:

-

Resuspend the membrane pellet in a suitable buffer.

-

Determine the protein concentration of both the membrane and cytosolic fractions.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and quantitative immunoblotting using specific antibodies against FATP1, CD36, a plasma membrane marker (e.g., Na+/K+-ATPase), and a cytosolic marker (e.g., GAPDH) to confirm fraction purity and assess transporter translocation.[14]

-

References

- 1. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cold exposure murine models [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cautionary note for researchers treating mice with the neurotransmitter norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzet.com [alzet.com]

- 9. Cold Exposure Promotes Atherosclerotic Plaque Growth and Instability via UCP1-Dependent Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Lipidomic Analysis of Thermogenic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics reveals increased isoleukotoxin diol (12,13-DHOME) in human plasma after acute Intralipid infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 14. Corrigendum: The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

Exercise-Induced Release of 12,13-DiHOME from Brown Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exercise-induced release of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a lipokine originating from brown adipose tissue (BAT). This document details the underlying signaling pathways, experimental methodologies for its study, and quantitative data, offering a comprehensive resource for professionals in metabolic research and drug development.

Core Concepts

A bout of moderate-intensity exercise stimulates a significant increase in circulating levels of this compound in humans and mice.[1][2][3] This lipokine is synthesized from linoleic acid and plays a crucial role in regulating systemic metabolism.[4] Murine models have demonstrated that BAT is the primary source of exercise-induced this compound, as surgical removal of interscapular BAT abrogates this increase.[1][2][3][5] Functionally, this compound enhances fatty acid uptake and oxidation in skeletal muscle.[1][2][3][5] It has also been shown to improve cardiac function.[6][7][8]

Quantitative Data on this compound Levels

The following tables summarize the quantitative data on circulating this compound levels in response to exercise and other stimuli from key studies.

Table 1: Circulating this compound Concentrations in Humans Following Acute Exercise

| Cohort/Conditions | Pre-Exercise (nM) | Post-Exercise (nM) | Fold Change | Reference |

| Young, Active Males | ~6 | ~11 | ~1.8 | Stanford et al., 2018 |

| Sedentary Males | ~4 | ~8 | ~2.0 | Stanford et al., 2018 |

| Obese Male Adolescents | Lower than normal-weight | Significantly increased | Not specified | Akçurin et al., 2023[9][10] |

| Normal-Weight Male Adolescents | Higher than obese | Significantly increased | Not specified | Akçurin et al., 2023[9][10] |

Table 2: Circulating this compound Concentrations in Mice

| Condition | Control (nM) | Experimental (nM) | Fold Change | Reference |

| Acute Exercise | ~1.5 | ~2.5 | ~1.7 | Stanford et al., 2018[1] |

| Exercise Training (24h post) | ~1.5 | ~2.5 | ~1.7 | Stanford et al., 2018[1] |

| Acute Exercise (iBAT- mice) | No significant increase | No significant increase | - | Stanford et al., 2018[1] |

| Cold Exposure (1h) | Similar to exercise | Similar to exercise | Not specified | Lynes et al., 2017[1] |

Signaling Pathways and Mechanisms

Exercise triggers a signaling cascade that leads to the production and release of this compound from BAT, which then acts on distal tissues like skeletal muscle and the heart.

Exercise-Induced this compound Release from BAT

The precise upstream signaling within BAT that is activated by exercise to initiate this compound synthesis is an area of ongoing investigation. However, it is established that exercise training upregulates the expression of epoxide hydrolase 1 (Ephx1) in BAT, an enzyme involved in the synthesis of this compound from its precursor, linoleic acid.[1][11]

References

- 1. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel endocrine role for the BAT-released lipokine this compound to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Effect of acute exercise on 12,13-dihydroxy-9Z-octadecenoic acid (this compound) levels in obese male adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cold and Exercise: Therapeutic Tools to Activate Brown Adipose Tissue and Combat Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 12,13-DiHOME in Plasma using LC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid molecule, an oxidized metabolite of linoleic acid, that has gained significant attention for its role in various physiological and pathological processes.[1][2][3] It is recognized as a lipokine released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise, and it plays a role in fatty acid uptake by BAT and skeletal muscle.[1][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this emerging biomarker in plasma samples.

Introduction

This compound has been implicated in a variety of biological functions, including the regulation of metabolic health, cardiac function, and inflammatory responses.[2][3][4] Studies have shown that circulating levels of this compound are associated with BAT activity and are inversely correlated with obesity and insulin resistance in humans.[1][5][6] Furthermore, this lipokine has been shown to have a direct effect on cardiomyocyte function and to be involved in inflammatory pain signaling.[2][7] Given its diverse biological roles, the accurate quantification of this compound in plasma is crucial for understanding its physiological significance and its potential as a therapeutic target for metabolic and cardiovascular diseases.[2][3] This application note details a comprehensive LC-MS/MS workflow, from sample preparation to data analysis, for the reliable measurement of this compound in plasma.

Experimental Protocols

Plasma Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the complex plasma matrix while minimizing interferences. The following protocol is a synthesis of established methods.[6][8][9]

Materials:

-

Human plasma collected in EDTA tubes

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

Internal Standard (IS): this compound-d4 or a similar deuterated analog

-

Centrifuge capable of 4°C and >3000 x g

-

Vacuum centrifuge

-

Vortex mixer

Procedure:

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike the sample with 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 20 ng/mL).[10]

-

Add 300 µL of ice-cold methanol for protein precipitation.[6]

-

Vortex the mixture vigorously for 10 seconds.

-

Incubate the samples at -20°C for at least 2 hours to ensure complete protein precipitation.

-

Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[11]

-

Carefully transfer the supernatant to a new 1.5 mL tube.

-

For further purification, a liquid-liquid extraction can be performed by adding 300 µL of chloroform and 300 µL of water to the supernatant.[8]

-

Vortex the mixture for 30 seconds and centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase (chloroform layer).

-

Dry the extracted sample to completeness using a vacuum centrifuge.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| LC System | Waters Acquity UPLC, Agilent Infinity 1290, or equivalent[6][12] |

| Column | Reversed-phase C18 column (e.g., Waters Nova-Pak C18, 3.9 x 150 mm, 4.0 µm; Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm)[6][8] |

| Column Temperature | 40 - 60°C[5][6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol mixture[8] |

| Flow Rate | 0.2 - 0.8 mL/min[8] |

| Injection Volume | 10 µL |

| Gradient | Start at 5-10% B, increase to 90-100% B over 10-20 minutes, hold for 2-3 minutes, then re-equilibrate.[6][8] |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500, Waters Xevo TQ-XS)[6][12] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[6] |

| Ion Spray Voltage | -4500 V[6] |

| Source Temperature | 300 - 500°C[6][8] |

| MRM Transitions | This compound: Precursor ion (m/z) 313.2 -> Product ions (e.g., 171.1, 197.1) This compound-d4 (IS): Precursor ion (m/z) 317.2 -> Product ions (e.g., 171.1, 201.1) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 20 ms per transition[8] |

Data Analysis and Quantification

Quantification is performed using a calibration curve prepared with known concentrations of a this compound analytical standard.

-

Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) with known concentrations of this compound. The concentration range should encompass the expected physiological levels in plasma.

-

Internal Standard: The internal standard (this compound-d4) is added to all samples, including calibration standards and quality controls, at a fixed concentration to correct for matrix effects and variations in sample preparation and instrument response.[10]

-

Quantification: The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound in human plasma from published studies.

Table 2: Representative Concentrations of this compound in Human Plasma

| Condition | Mean Concentration (ng/mL) | Study Population | Reference |

| Preeclampsia | Significantly increased vs. control | Pregnant women | [10] |

| PE with FGR (Umbilical A/V ratio) | Significantly higher vs. PE without FGR | Pregnant women with Preeclampsia and Fetal Growth Restriction | [10] |

| After Intralipid Infusion | Significantly increased | Healthy men | [8] |

| Association with BMI | Inversely associated | Adults with a broad range of BMI | [6] |

Visualizations

Experimental Workflow

Caption: Figure 1. Workflow for this compound Quantification.

This compound Signaling Pathway

Caption: Figure 2. Simplified Signaling Pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and sensitive, making it suitable for both basic research and clinical studies. The accurate measurement of this compound will aid in further elucidating its role in human health and disease and in evaluating its potential as a biomarker and therapeutic target.

References

- 1. A novel endocrine role for the BAT-released lipokine this compound to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolomics reveals increased isoleukotoxin diol (12,13-DHOME) in human plasma after acute Intralipid infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Elevated this compound level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Extraction of 12,13-DiHOME from Biological Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction:

12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is a bioactive lipid mediator, an oxylipin derived from linoleic acid, that has garnered significant attention for its role in metabolic regulation. It is known to be released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[1][2][3] this compound has been shown to promote the uptake of fatty acids into both BAT and skeletal muscle, highlighting its potential as a therapeutic target for metabolic diseases.[1][4][5][6] Accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of this compound from biological tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is a synthesis of established methods for oxylipin extraction from biological tissues.[7][8] It is recommended to handle all samples on ice and use pre-chilled solvents to minimize enzymatic activity and degradation of the analyte.

Materials and Reagents:

-

Tissues: Fresh or frozen biological tissues (e.g., brown adipose tissue, skeletal muscle, heart, liver).

-

Internal Standard (IS): Deuterated this compound (e.g., this compound-d4) or a structurally similar analog (e.g., d4-9,10-diHOME).[7][9]

-

Solvents:

-

HPLC or LC-MS grade Methanol (MeOH), chilled to -20°C.

-

HPLC or LC-MS grade Acetonitrile (ACN).

-

HPLC or LC-MS grade Water with 0.1% Acetic Acid or 0.1% Formic Acid.

-

HPLC or LC-MS grade Methyl Formate.

-

-

Antioxidant: Butylated hydroxytoluene (BHT).

-

Homogenization:

-

Bead beater homogenizer.

-

Ceramic beads.

-

Homogenization tubes.

-

-

Extraction:

-

Vortex mixer.

-

Centrifuge capable of reaching 14,000 x g and maintaining 4°C.

-

Solid Phase Extraction (SPE) C18 cartridges.

-

SPE vacuum manifold.

-

Nitrogen evaporator.

-

-

Consumables:

-

Pipette tips.

-

Microcentrifuge tubes.

-

Glass tubes.

-

LC-MS vials.

-

Protocol:

1. Sample Preparation and Homogenization:

1.1. Weigh approximately 10-50 mg of frozen tissue and place it in a pre-chilled homogenization tube containing ceramic beads.

1.2. Add a known amount of the internal standard (e.g., this compound-d4) to each sample. The addition of the IS at the earliest stage is critical for correcting for analyte loss during the extraction procedure.[10]

1.3. To prevent auto-oxidation of polyunsaturated fatty acids during sample preparation, add an antioxidant like BHT to the homogenization solvent.[8]

1.4. Add 1 mL of cold (-20°C) methanol to the tube.

1.5. Homogenize the tissue using a bead beater homogenizer until the tissue is completely disrupted. Perform homogenization in short bursts, allowing the sample to cool on ice between bursts to prevent heating.

2. Protein Precipitation and Lipid Extraction:

2.1. After homogenization, vortex the samples vigorously for 5 minutes.[7]

2.2. Incubate the samples overnight at -20°C to facilitate complete protein precipitation.[7]

2.3. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]

2.4. Carefully collect the supernatant containing the lipid extract and transfer it to a new clean tube. Be cautious not to disturb the protein pellet.

3. Solid-Phase Extraction (SPE) for Sample Clean-up:

3.1. Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.

3.2. Acidify the lipid extract supernatant by adding acidified water (pH 3.5) to a final volume of 3 mL.[7]

3.3. Load the acidified extract onto the conditioned C18 SPE cartridge.

3.4. Wash the cartridge with 3 mL of water to remove polar impurities.

3.5. Elute the oxylipins, including this compound, from the cartridge with 2 mL of methyl formate.[7]

4. Sample Concentration and Reconstitution:

4.1. Dry the eluted sample under a gentle stream of nitrogen.

4.2. Reconstitute the dried extract in 50-100 µL of a suitable solvent, typically a mixture of methanol and water (e.g., 1:1, v/v).[7]

4.3. Vortex the reconstituted sample and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet any remaining particulates.[7]

4.4. Transfer the clear supernatant to an LC-MS vial for analysis.

Data Presentation

Accurate quantification of this compound is achieved by comparing the peak area of the endogenous analyte to that of the known concentration of the co-eluting internal standard. A standard calibration curve is constructed using known concentrations of a this compound standard.[7] While specific recovery percentages can vary between tissue types and laboratory conditions, the use of a stable isotope-labeled internal standard ensures that variations in extraction efficiency are accounted for, leading to reliable quantification.

Table 1: Typical Concentrations of this compound in Various Biological Samples

| Biological Sample | Condition | Typical Concentration Range | Reference(s) |

| Human Plasma | Resting | ~2 - 10 ng/mL | [2] |

| Human Plasma | Post-exercise | Significant increase from baseline | [3] |

| Mouse Serum | Control (Thermoneutrality) | ~1 - 5 ng/mL | [7] |

| Mouse Serum | Cold Exposure (1 hour) | ~5 - 15 ng/mL | [7] |

| Mouse Brown Adipose Tissue | Cold Exposure | Increased local concentrations | [7] |

| Human Maternal and Umbilical Cord Blood | Preeclampsia | Significantly higher than controls | [9] |

Note: These values are approximate and can vary based on the specific experimental conditions, analytical methods, and individual physiological states.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for this compound extraction from biological tissues.

Signaling Pathway of this compound in Brown Adipocytes

Caption: Signaling pathway of this compound in brown adipocytes.

References

- 1. This compound as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cold-induced lipokine this compound promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated this compound level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Commercially Available (±)12(13)-DiHOME ELISA Kit for Serum Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule, or lipokine, primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[1][2][3] This oxidized linoleic acid metabolite plays a significant role in metabolic regulation, particularly in enhancing fatty acid uptake and utilization in BAT and skeletal muscle.[2][4][5] Emerging research also points to its involvement in cardiovascular function and inflammatory pain, making it a molecule of interest for therapeutic development in metabolic disorders and other conditions.[1][6]

This document provides detailed application notes and protocols for the quantification of (±)12(13)-DiHOME in serum samples using a commercially available competitive ELISA kit. The provided information is based on the (±)12(13)-DiHOME ELISA Kit from Cayman Chemical (Item No. 501720), which is also available through various distributors.[7][8][9][10][11]

Assay Principle

The (±)12(13)-DiHOME ELISA is a competitive immunoassay. In this format, a fixed amount of this compound conjugated to an enzyme (tracer) competes with the this compound present in the sample or standards for a limited number of binding sites on a specific antibody coated on the microplate wells. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate for the enzyme is added, and the resulting color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary